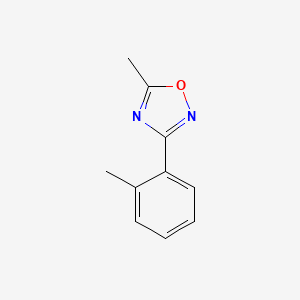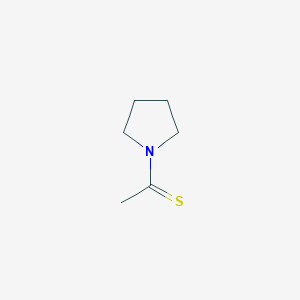
Thioamobarbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioamobarbital is a barbiturate derivative with the chemical formula C11H18N2O2S and a molecular weight of 242.338 g/mol . It is a thiobarbiturate, meaning it contains a sulfur atom in place of an oxygen atom in the barbiturate structure. This compound is known for its sedative and hypnotic properties, similar to other barbiturates, and is used in various medical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioamobarbital can be synthesized through the reaction of 5-ethyl-5-(3-methylbutyl)barbituric acid with phosphorus pentasulfide (P2S5) . The reaction involves the substitution of the oxygen atom in the barbituric acid with a sulfur atom, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Thioamobarbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its corresponding barbituric acid derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Barbituric acid derivatives.
Substitution: Various substituted thiobarbiturates.
Scientific Research Applications
Thioamobarbital has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiobarbiturate chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a sedative and anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Thioamobarbital exerts its effects by binding to the GABAA receptor at distinct sites from GABA itself. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and hypnotic effects observed with this compound. Additionally, this compound can block the AMPA receptor , a subtype of glutamate receptor, further contributing to its central nervous system depressant effects .
Comparison with Similar Compounds
- Amobarbital: Used for sedation and treatment of seizures.
- Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
- Secobarbital: A short-acting barbiturate used for sedation and as a preoperative medication .
Thioamobarbital’s unique sulfur-containing structure makes it a valuable compound for various research and medical applications, offering distinct advantages over its oxygen-containing counterparts.
Properties
CAS No. |
4388-79-8 |
|---|---|
Molecular Formula |
C11H18N2O2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
5-ethyl-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
NGXZRVUMBBHGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=S)NC1=O)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


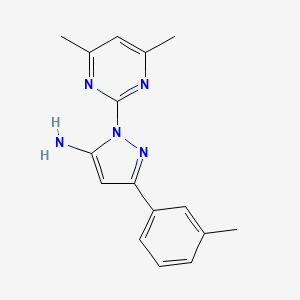
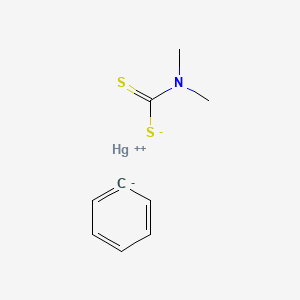

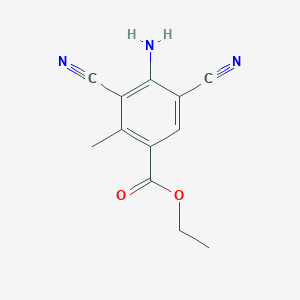
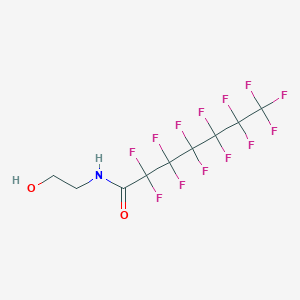
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

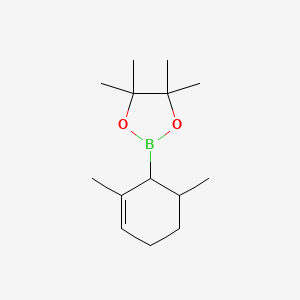
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
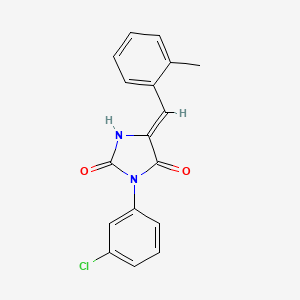
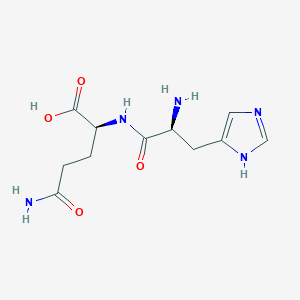
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)
